molecular formula C13H11BrO2 B13702400 3-(4-Bromo-1-naphthyl)propanoic Acid

3-(4-Bromo-1-naphthyl)propanoic Acid

Cat. No.: B13702400
M. Wt: 279.13 g/mol
InChI Key: IMXLVFAEQAPYAM-UHFFFAOYSA-N
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Description

3-(4-Bromo-1-naphthyl)propanoic Acid is an organic compound characterized by the presence of a bromine atom attached to a naphthalene ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Bromo-1-naphthyl)propanoic Acid can be synthesized through a multi-step process. One common method involves the bromination of 1-naphthylpropanoic acid. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1-naphthyl)propanoic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted naphthylpropanoic acid derivatives.

    Oxidation: Formation of naphthoquinones or other oxidized products.

    Reduction: Formation of naphthylpropanol or naphthylpropanal.

Scientific Research Applications

3-(4-Bromo-1-naphthyl)propanoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1-naphthyl)propanoic Acid involves its interaction with specific molecular targets. The bromine atom and the naphthalene ring play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, participating in nucleophilic substitution reactions. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopropionic Acid: A simpler analog with a bromine atom attached to a propanoic acid moiety.

    4-Bromo-1-naphthoic Acid: A compound with a bromine atom attached to a naphthalene ring and a carboxylic acid group.

    1-Naphthylpropanoic Acid: A compound with a naphthalene ring attached to a propanoic acid moiety without the bromine atom.

Uniqueness

3-(4-Bromo-1-naphthyl)propanoic Acid is unique due to the presence of both the bromine atom and the naphthalene ring, which confer distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H11BrO2

Molecular Weight

279.13 g/mol

IUPAC Name

3-(4-bromonaphthalen-1-yl)propanoic acid

InChI

InChI=1S/C13H11BrO2/c14-12-7-5-9(6-8-13(15)16)10-3-1-2-4-11(10)12/h1-5,7H,6,8H2,(H,15,16)

InChI Key

IMXLVFAEQAPYAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CCC(=O)O

Origin of Product

United States

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